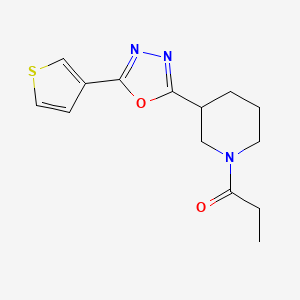

1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-2-12(18)17-6-3-4-10(8-17)13-15-16-14(19-13)11-5-7-20-9-11/h5,7,9-10H,2-4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZVGIHZSOZUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.

Final coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the piperidine derivative under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related 1,3,4-oxadiazole derivatives, emphasizing substituent effects, synthesis routes, and biological activities.

Structural and Substituent Variations

The table below summarizes key structural differences and their implications:

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 4e ) and electron-donating groups (e.g., methoxy in 4i ) on the aryl ring modulate biological activity. The thiophen-3-yl group in the target compound may offer unique electronic and steric properties compared to phenyl derivatives.

- Backbone Variations: Piperidine in the target compound contrasts with benzimidazole (in 49 ) or phenoxyphenyl (in 4d, 4i ), influencing solubility and target selectivity.

Physicochemical Properties

- Melting Points: Fluorophenyl derivative 4f melts at 146–148°C , while the target compound’s melting point is unreported but expected to differ due to thiophene’s lower symmetry.

- Spectral Data: IR peaks near 1655 cm⁻¹ (C=O stretch) and NMR shifts for propan-1-one (δ ~2.5–3.5 ppm) are consistent across analogs .

Biological Activity

The compound 1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a novel heterocyclic molecule that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a piperidine ring connected to a thiophene-substituted oxadiazole moiety. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4OS |

| Molecular Weight | 288.36 g/mol |

| CAS Number | Not available |

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit a wide range of biological activities, including:

- Anticancer : Studies have shown that oxadiazole derivatives can inhibit tumor growth in various cancer cell lines.

- Antimicrobial : These compounds demonstrate significant activity against bacteria and fungi.

- Anti-inflammatory : They exhibit potential in reducing inflammation through various biochemical pathways.

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

- Ion Channel Interference : The compound may affect ion channel functions, impacting cellular excitability and signaling.

Anticancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent anticancer properties. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.2 |

| MCF7 (Breast Cancer) | 6.8 |

| A549 (Lung Cancer) | 4.9 |

Antimicrobial Activity

In vitro studies demonstrated that this compound possesses significant antimicrobial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Candida albicans | 0.75 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential was assessed using animal models of inflammation. The results indicated a significant reduction in inflammatory markers when treated with the compound compared to control groups.

Q & A

Basic: What are the key steps and analytical methods for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of thioamide intermediates or hydrazine derivatives. Subsequent steps may include coupling the oxadiazole moiety with a piperidine derivative under catalytic conditions (e.g., HOBt/TBTU for amide bond formation) . Key analytical methods include:

- HPLC for purity assessment and reaction monitoring.

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the oxadiazole-thiophene linkage and piperidine substitution pattern .

- Mass spectrometry for molecular weight verification .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Yield optimization often requires precise control of temperature, solvent polarity, and catalyst loading. For example:

- Use anhydrous DMF as a solvent to enhance coupling efficiency in amide bond formation .

- Employ microwave-assisted synthesis to accelerate cyclization steps and reduce side reactions .

- Monitor pH during precipitation steps (e.g., adjusting to pH 8–9 with ammonia) to isolate intermediates without decomposition .

Basic: What spectroscopic techniques are critical for structural elucidation?

- ¹H NMR : Identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .

- ¹³C NMR : Confirms carbonyl groups (~170–175 ppm) and oxadiazole/thiophene carbons .

- FT-IR : Detects functional groups like C=O (~1650 cm⁻¹) and C=N (~1600 cm⁻¹) .

Advanced: How can structural ambiguities (e.g., tautomerism or stereochemistry) be resolved?

- X-ray crystallography : Provides definitive proof of molecular geometry and substituent orientation .

- DEPT-135 NMR : Differentiates between CH, CH₂, and CH₃ groups in complex spectra .

- Dynamic NMR experiments : Resolve tautomeric equilibria by analyzing temperature-dependent shifts .

Basic: What initial assays are used to evaluate biological activity?

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays for targets like COX-2 or kinases .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

- Oxadiazole ring : Replace thiophene with other heterocycles (e.g., pyridine) to modulate electron density and bioactivity .

- Piperidine substitution : Introduce bulky groups (e.g., trifluoromethyl) to enhance target selectivity .

- Ketone moiety : Convert to thioketone or hydrazone derivatives to alter pharmacokinetics .

Basic: How should the compound be stored to ensure stability?

- Store in anhydrous conditions (desiccator) to prevent hydrolysis of the oxadiazole ring.

- Use amber vials at –20°C to avoid photodegradation of the thiophene moiety .

Advanced: What computational methods predict interaction with biological targets?

- Molecular docking : Simulate binding to receptors (e.g., EGFR) using AutoDock Vina .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity .

Basic: What are the compound’s potential applications in medicinal chemistry?

- Antimicrobial agents : Activity against drug-resistant strains via membrane disruption .

- Anticancer leads : Apoptosis induction via caspase-3 activation .

- Neurological probes : Modulation of GABA receptors due to piperidine flexibility .

Advanced: How can contradictory bioactivity data from different studies be reconciled?

- Batch variability : Assess purity differences via HPLC-MS; impurities >1% can skew results .

- Assay conditions : Compare buffer pH, serum content, and incubation times across studies .

- Metabolic stability : Test metabolite formation (e.g., CYP450 enzymes) to explain reduced efficacy in vivo .

Basic: What safety protocols are recommended for handling this compound?

- Use gloves and goggles due to potential skin/eye irritation from thiophene derivatives.

- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .

Advanced: How can in vivo toxicity be minimized without compromising efficacy?

- Prodrug design : Mask the ketone group with ester linkages for targeted release .

- Lipid nanoparticle encapsulation : Improve bioavailability and reduce off-target effects .

- Metabolite profiling : Identify and eliminate toxic metabolites via structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.